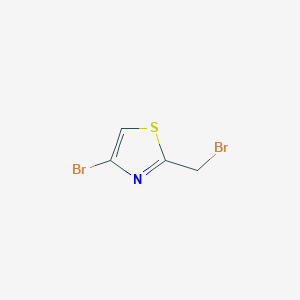

4-Bromo-2-(bromomethyl)thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-(bromomethyl)thiazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its thiazole ring structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)thiazole typically involves the bromination of 2-methylthiazole. The reaction is carried out under controlled conditions using bromine or N-bromosuccinimide as the brominating agents. The reaction proceeds via electrophilic substitution, where the bromine atoms are introduced at the 4 and 2 positions of the thiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(bromomethyl)thiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nucleophilic Substitution: Formation of thiazole derivatives with various functional groups.

Oxidation: Formation of thiazole sulfoxides or sulfones.

Reduction: Formation of 2-methylthiazole.

Applications De Recherche Scientifique

Medicinal Chemistry

4-Bromo-2-(bromomethyl)thiazole serves as a crucial building block in the synthesis of biologically active molecules. Its derivatives have been investigated for their potential as antimicrobial and anticancer agents.

Case Study: Anticancer Activity

A study designed and synthesized thiazole-based stilbene analogs, including derivatives of this compound, which were evaluated for their inhibitory activity against DNA topoisomerase IB (Top1). Some compounds exhibited significant cytotoxicity against cancer cell lines, suggesting that modifications to the thiazole structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound Name | Structure | Top1 Inhibition Activity | Cancer Cell Line Tested |

|---|---|---|---|

| This compound | Structure | Moderate | MCF7 |

| 5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | Structure | High | MCF7 |

Antimicrobial Applications

The compound has shown promising results in antimicrobial activity against various pathogens. A series of thiazole derivatives were synthesized and tested for their antibacterial and antifungal properties.

Case Study: Antimicrobial Efficacy

Research demonstrated that certain derivatives of this compound exhibited comparable antimicrobial activity to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal). The minimum inhibitory concentrations (MICs) were determined using a turbidimetric method .

Table 2: Antimicrobial Activity Results

| Compound Name | MIC (µg/mL) | Activity Type | Standard Control |

|---|---|---|---|

| p2 | 15 | Antibacterial | Norfloxacin |

| p3 | 10 | Antifungal | Fluconazole |

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as organic semiconductors and conductive polymers. Its unique structural features allow for enhanced electrical conductivity and stability in polymer matrices.

Case Study: Organic Semiconductors

The compound has been incorporated into polymer blends to improve charge transport properties. Studies have shown that thiazole-containing polymers exhibit superior performance in organic electronic devices compared to their non-thiazole counterparts .

Chemical Biology

In chemical biology, this compound is employed in designing molecular probes for studying biological processes. Its ability to interact with various biological targets makes it a valuable tool for researchers investigating cellular mechanisms.

Case Study: Molecular Probes

Research involving the synthesis of thiazole-based molecular probes revealed their effectiveness in studying protein interactions within cells. These probes can be modified to target specific proteins, facilitating the exploration of complex biological pathways .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(bromomethyl)thiazole involves its interaction with biological targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to the modulation of biological pathways. The thiazole ring’s aromaticity also allows for π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

Comparaison Avec Des Composés Similaires

- 2-Bromo-4-(bromomethyl)thiazole

- 4-Bromo-2-(thiomethyl)thiazole

- 4-Bromo-2-(methylthio)thiazole

Comparison: 4-Bromo-2-(bromomethyl)thiazole is unique due to the presence of two bromine atoms, which confer distinct reactivity patterns compared to its analogs. The bromomethyl group provides a versatile handle for further functionalization, making it a valuable intermediate in synthetic chemistry.

Activité Biologique

4-Bromo-2-(bromomethyl)thiazole is a heterocyclic compound characterized by a thiazole ring containing both sulfur and nitrogen. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. Understanding the biological activity of this compound is crucial for its potential applications in drug development.

The biological activity of thiazole derivatives, including this compound, can be attributed to their ability to interact with various biological targets. The mechanism of action involves:

- Reactive Positions : The aromatic nature of thiazoles allows for numerous reactive sites where nucleophilic and oxidation reactions can occur.

- Biochemical Pathways : These compounds can modulate biochemical pathways by activating or inhibiting specific enzymes and receptors within physiological systems.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that thiazole derivatives possess significant antimicrobial properties. For example, compounds with similar structures were evaluated for their effectiveness against various microbial strains, demonstrating promising results .

- Anticancer Properties : Research indicates that this compound can act as an inhibitor of DNA topoisomerase IB (Top1), which is crucial in cancer cell proliferation. In vitro studies have reported IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

- Neuroprotective Effects : Some thiazole derivatives have demonstrated potential neuroprotective activity, which may be linked to their ability to scavenge free radicals and inhibit oxidative stress .

Case Studies

Several studies highlight the efficacy of this compound in various applications:

- Cytotoxicity Assessment : In a study evaluating the cytotoxic effects of thiazole-based compounds, this compound exhibited significant cytotoxicity against cancer cell lines with IC50 values comparable to established chemotherapeutic agents .

- Top1 Inhibition Studies : A series of thiazole analogs were synthesized and tested for Top1 inhibitory activity. Compounds similar to this compound showed varying degrees of inhibition, indicating its potential as a lead compound in developing new anticancer therapies .

Comparative Analysis

The biological activity of this compound can be compared with other thiazole derivatives:

| Compound Name | Antimicrobial Activity | Top1 Inhibition | Cytotoxicity (IC50 μM) |

|---|---|---|---|

| This compound | Moderate | High | 0.78 (MCF-7) |

| 2-Bromo-4-(bromomethyl)thiazole | High | Moderate | 1.5 (HCT116) |

| 4-Bromo-2-(thiomethyl)thiazole | Low | Low | >10 |

This table illustrates that while all compounds exhibit some level of biological activity, this compound stands out for its potent anticancer properties.

Propriétés

IUPAC Name |

4-bromo-2-(bromomethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2NS/c5-1-4-7-3(6)2-8-4/h2H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSYGAHNNOFHTHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)CBr)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.